molecular formula C17H10ClN3OS2 B2923144 3-chloro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 476642-02-1

3-chloro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2923144
CAS No.: 476642-02-1
M. Wt: 371.86
InChI Key: ROYKIUWYXGTROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The carboxamide is linked to a 1,3-thiazol-2-yl moiety bearing a pyridin-4-yl group at position 3.

Properties

IUPAC Name

3-chloro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3OS2/c18-14-11-3-1-2-4-13(11)24-15(14)16(22)21-17-20-12(9-23-17)10-5-7-19-8-6-10/h1-9H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYKIUWYXGTROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-chloro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituents on Thiazole Molecular Formula Molecular Weight logP Key Features Reference
Target Compound 4-(Pyridin-4-yl) C₁₇H₁₀ClN₃OS₂ ~383.9* ~6.7† Pyridine enhances solubility; thiazole and benzothiophene increase lipophilicity. -
3-Chloro-N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-1-Benzothiophene-2-Carboxamide 4-(4-Methylphenyl) C₁₉H₁₃ClN₂OS₂ 384.9 6.71 Methylphenyl reduces polarity; higher lipophilicity vs. pyridinyl analogue.
3-Chloro-N-[4-(2,4-Dimethylphenyl)-1,3-Thiazol-2-yl]-1-Benzothiophene-2-Carboxamide 4-(2,4-Dimethylphenyl) C₂₀H₁₅ClN₂OS₂ 398.9 N/A Steric hindrance from dimethyl groups may reduce binding efficiency.
3-Chloro-N-[5-(Pyridin-4-yl)-1,3,4-Thiadiazol-2-yl]-1-Benzothiophene-2-Carboxamide 5-(Pyridin-4-yl) on thiadiazole C₁₆H₉ClN₄OS₂ 372.85 N/A Thiadiazole replaces thiazole; lower molecular weight and altered electronic properties.
SAG (Smoothened Agonist) Trans-4-(Methylamino)cyclohexyl + 3-(Pyridin-4-yl)benzyl C₂₇H₂₈ClN₃OS ~500.1 N/A Bulkier substituents enhance SMO binding; clinical relevance in Hedgehog pathway activation.

*Estimated based on structural similarity to and .
†Predicted using analogues (e.g., ).

Key Structural and Functional Differences

  • Pyridinyl vs.
  • Thiazole vs. Thiadiazole : Replacing thiazole with thiadiazole () reduces molecular weight and alters ring electronics, which may affect binding kinetics .
  • SAG Derivatives : SAG analogues () incorporate cyclohexyl and benzyl groups, enhancing steric bulk for SMO receptor engagement. The target compound lacks these moieties, suggesting divergent biological targets or potency .

Biological Activity

3-chloro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C15H12ClN3OS\text{C}_{15}\text{H}_{12}\text{ClN}_3\text{OS}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease progression. Research has indicated that it may interact with targets such as:

  • Protein Kinases : Inhibition of kinases involved in cancer cell proliferation.
  • Viral Proteins : Potential antiviral activity by disrupting viral replication processes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-231 (breast)0.45
A549 (lung)0.32
HT-29 (colon)0.50
HCT116 (colon)0.38

These values indicate a potent inhibitory effect on cancer cell growth, suggesting that the compound may be a candidate for further development as an anticancer agent.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. In vitro studies have reported the following EC50 values against specific viral targets:

Virus TypeEC50 (µM)Reference
HCV (Hepatitis C Virus)0.26
HIV (Human Immunodeficiency Virus)0.35

These results highlight the compound's dual potential as both an anticancer and antiviral therapeutic.

Case Studies

  • Case Study on MDA-MB-231 Cells : A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells, revealing that it induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • HCV Inhibition Study : Another investigation focused on the compound's ability to inhibit HCV replication in vitro, demonstrating a significant reduction in viral load at concentrations below 1 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.